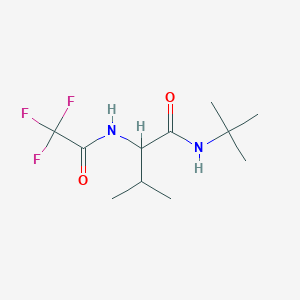
N-tert-Butyl-N~2~-(trifluoroacetyl)valinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butyl-N~2~-(trifluoroacetyl)valinamide is a chemical compound with the molecular formula C11H19F3N2O2 It is known for its unique structural properties, which include a tert-butyl group and a trifluoroacetyl group attached to a valinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-N~2~-(trifluoroacetyl)valinamide typically involves the reaction of valinamide with tert-butyl and trifluoroacetyl reagents under controlled conditions. One common method includes the use of trifluoroacetic anhydride and tert-butylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability of the compound for various applications. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-N~2~-(trifluoroacetyl)valinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride in dry ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N-tert-Butyl-N~2~-(trifluoroacetyl)valinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-tert-Butyl-N~2~-(trifluoroacetyl)valinamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Nonafluoro-tert-butyl alcohol: A perfluorinated analog with similar structural features but different chemical properties.
tert-Butyl trifluoroacetate: Another compound with a tert-butyl and trifluoroacetyl group, used in different chemical contexts.
N-(tert-Butyl)-2-thiophenesulfonamide: A compound with a tert-butyl group and different functional groups, used in various applications.
Uniqueness
N-tert-Butyl-N~2~-(trifluoroacetyl)valinamide is unique due to its specific combination of functional groups, which impart distinct chemical reactivity and biological activity. Its trifluoroacetyl group provides strong electron-withdrawing properties, enhancing its electrophilicity and making it a valuable reagent in organic synthesis and biochemical studies.
Properties
CAS No. |
89886-55-5 |
|---|---|
Molecular Formula |
C11H19F3N2O2 |
Molecular Weight |
268.28 g/mol |
IUPAC Name |
N-tert-butyl-3-methyl-2-[(2,2,2-trifluoroacetyl)amino]butanamide |
InChI |
InChI=1S/C11H19F3N2O2/c1-6(2)7(8(17)16-10(3,4)5)15-9(18)11(12,13)14/h6-7H,1-5H3,(H,15,18)(H,16,17) |
InChI Key |
ZCIOHCDTQOCSIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(C)(C)C)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















